molecular formula C21H21N7O2S B2889125 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 1005307-03-8

1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2889125
CAS No.: 1005307-03-8
M. Wt: 435.51
InChI Key: VXIZPRJFJDRXLT-UHFFFAOYSA-N
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Description

The compound 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one features a triazolo[4,5-d]pyrimidine core linked to a piperazine ring, a 3-methoxyphenyl substituent, and a thiophen-2-yl ethanone moiety. This structure combines a heteroaromatic scaffold with a piperazine linker, which is commonly associated with improved solubility and bioavailability in drug design. The 3-methoxy group and thiophene substituent may confer unique electronic and steric properties, influencing pharmacological activity .

Properties

IUPAC Name

1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N7O2S/c1-30-16-5-2-4-15(12-16)28-21-19(24-25-28)20(22-14-23-21)27-9-7-26(8-10-27)18(29)13-17-6-3-11-31-17/h2-6,11-12,14H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIZPRJFJDRXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CS5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine ring.

    Introduction of the Methoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where a methoxy group is introduced to the phenyl ring.

    Attachment of the Thienylacetyl Group: This step involves the acylation of the piperazine ring with a thienylacetyl chloride under basic conditions.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Aromatic Ring

3-Methoxyphenyl vs. 4-Substituted Analogs
  • 4-Ethoxyphenyl Analog () : Replacing the 3-methoxy with a 4-ethoxy group increases steric bulk and electron donation at the para position, which may enhance lipophilicity but reduce target selectivity .
  • 4-Methoxyphenyl Analog () : The para-methoxy group in these analogs likely improves planarity and π-π stacking interactions with aromatic residues in biological targets, but may reduce metabolic stability compared to the thiophene-containing target compound .
Ethanone Substituents
  • Thiophen-2-yl (Target) : The thiophene ring introduces sulfur-based heteroaromaticity, which can enhance metabolic stability and provide unique hydrogen-bonding or van der Waals interactions.
  • 3-Methylphenyl () : The methyl group adds steric bulk without significant electronic effects, possibly improving binding pocket occupancy in hydrophobic environments .

Structural Data Comparison

Compound (Reference) Substituent on Triazolo-Pyrimidine Ethanone Group Molecular Formula Molecular Weight (g/mol)
Target Compound 3-Methoxyphenyl Thiophen-2-yl C23H22N7O2S* ~472.5
4-Ethoxyphenyl Analog () 4-Ethoxyphenyl Phenoxy C23H23N7O3 457.5
4-Methoxyphenyl Analog () 4-Methoxyphenyl 3-Methylphenyl/Phenoxy C23H23N7O2/C23H23N7O3 453.5/457.5

*Estimated based on structural similarity to analogs.

Pharmacological Implications

  • Triazolo-Pyrimidine Core : This scaffold is associated with kinase inhibition and CNS activity due to its planar structure and ability to engage in hydrogen bonding .
  • Thiophene vs. Phenoxy: Thiophene’s sulfur atom may resist oxidative metabolism, extending half-life compared to phenoxy-containing analogs .
  • 3-Methoxy Positioning : Meta-substitution may reduce steric clashes in binding pockets compared to para-substituted analogs, improving target affinity .

Key Research Findings

  • Synthetic Feasibility : Analogous compounds (e.g., ) are synthesized via cyclocondensation and coupling reactions, suggesting the target compound can be produced using established methods .
  • Crystallographic Refinement : SHELX programs () are critical for resolving structural details of triazolo-pyrimidine derivatives, aiding in activity-structure relationship studies .
  • Pharmacological Potential: Pyrazoline and thiazolo-pyrimidine analogs () exhibit antitumor and antidepressant activities, highlighting the therapeutic relevance of the target’s structural class .

Biological Activity

The compound 1-{4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C19H22N6O1S\text{C}_{19}\text{H}_{22}\text{N}_{6}\text{O}_{1}\text{S}

This compound features a triazole-pyrimidine core linked to a piperazine moiety and a thiophene group, which are known to influence its biological activity.

Anticancer Activity

Research indicates that compounds with a similar structure often exhibit anticancer properties. For instance, derivatives of triazolo-pyrimidines have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study focusing on related triazolo derivatives demonstrated significant cytotoxicity against breast cancer cells through cell cycle arrest and apoptosis induction .

Antimicrobial Effects

The presence of the thiophene ring in the structure is associated with antimicrobial activity. Thiophene derivatives have been reported to possess antibacterial and antifungal properties. In vitro studies have shown that compounds similar to our target compound inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

Neuropharmacological Effects

The piperazine moiety is often linked to neuropharmacological effects. Compounds containing piperazine have been studied for their antidepressant and anxiolytic activities. For example, similar piperazine derivatives have been shown to modulate serotonin receptors, leading to anxiolytic effects in animal models .

The biological activity of This compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with triazole rings often act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
  • Receptor Modulation : The piperazine component may interact with neurotransmitter receptors (e.g., serotonin receptors), influencing mood and anxiety levels.

Study 1: Antitumor Activity

In a study published in Molecular Pharmacology, researchers synthesized various triazolo-pyrimidine derivatives and evaluated their anticancer activities. One derivative exhibited IC50 values in the low micromolar range against several cancer cell lines. The study concluded that modifications to the piperazine group significantly impacted the anticancer efficacy .

Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of thiophene-containing compounds. Results indicated that certain derivatives showed potent activity against Staphylococcus aureus and Escherichia coli. The findings support the hypothesis that the thiophene moiety enhances antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling the triazolopyrimidine core with substituted piperazine and thiophen-2-yl ethanone moieties. Key steps include:

  • Nucleophilic substitution to attach the piperazine ring (e.g., using DMF as a solvent at 80–100°C) .
  • Catalytic cross-coupling (e.g., palladium/copper catalysts) for introducing the methoxyphenyl group .
  • Purification via column chromatography or recrystallization, monitored by TLC and HPLC (>95% purity) .
    • Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature control (±5°C), and catalyst loading (0.5–2 mol%) can mitigate side reactions (e.g., over-alkylation) .

Q. How can the compound’s stability under varying experimental conditions (pH, light, temperature) be systematically evaluated?

  • Methodology :

  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition points .
  • Photostability : Expose to UV light (254–365 nm) for 48 hours and monitor degradation via HPLC-MS .
  • pH stability : Incubate in buffers (pH 3–10) at 37°C for 72 hours; quantify intact compound using NMR or LC-MS .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
  • HPLC-MS : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~500) .
  • IR spectroscopy : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and triazole ring (C-N stretch ~1500 cm⁻¹) .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) compare to related triazolopyrimidine derivatives in enzyme inhibition assays?

  • Methodology :

  • Enzyme assays : Test against kinases (e.g., EGFR, CDK2) or phosphodiesterases using fluorescence-based assays .
  • SAR insights :
Modification Impact on IC₅₀ Reference
Methoxyphenyl → Ethoxyphenyl2× decrease in potency
Thiophen-2-yl → Pyridin-3-ylLoss of selectivity
Piperazine → MorpholineImproved solubility but reduced binding

Q. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

  • Approach :

  • Dose-response profiling : Compare EC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to identify target-specific effects .
  • Off-target screening : Use proteome-wide affinity chromatography to detect unintended interactions .
  • Mechanistic studies : Perform RNA-seq on treated cells to map pathways (e.g., apoptosis vs. cell cycle arrest) .

Q. How can computational modeling predict binding modes with biological targets, and what experimental validation is required?

  • Workflow :

  • Docking studies : Use AutoDock Vina to simulate interactions with kinase ATP-binding pockets (e.g., PDB: 1M17) .
  • MD simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å) .
  • Validation :
  • Mutagenesis of predicted binding residues (e.g., Lys295 in EGFR).
  • SPR or ITC to measure binding affinity (KD) .

Data Contradiction Analysis

Q. How to address discrepancies in reported cytotoxicity data across different studies?

  • Root causes :

  • Cell line variability : Test in standardized panels (e.g., NCI-60) with controlled passage numbers .
  • Assay interference : Thiophene moieties may quench fluorescence in MTT assays; validate via ATP-based assays (e.g., CellTiter-Glo) .
    • Resolution : Meta-analysis of published IC₅₀ values with normalization to positive controls (e.g., doxorubicin) .

Methodological Resources

Q. What protocols are recommended for synthesizing isotopically labeled analogs for pharmacokinetic studies?

  • Isotope incorporation :

  • ¹³C-labeling : Use ¹³C-methoxyphenyl precursors in Suzuki-Miyaura couplings .
  • Deuterated solvents : CD₃OD or D₂O for NMR tracking of metabolic stability .
    • Applications : LC-MS/MS to quantify hepatic clearance and plasma protein binding .

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